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5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine

Kinase inhibitor design VEGFR-2 Hinge-binding motif

Researchers developing kinase inhibitors need reliable, multi-vector scaffolds with validated target engagement. 5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine addresses this by offering: • A privileged pyrazine-pyridine biheteroaryl core with established VEGFR-2/CHK1 hinge-binding pharmacophore (low nM IC50 achievable). • Three orthogonal synthetic handles (2-NH2, 5-Ph, 3-pyridin-4-yl) enabling parallel library synthesis. • Documented antimalarial and ATR kinase inhibitory potential for broader screening applications. Supplied with ≥98% purity and ambient shipping; ideal for medicinal chemistry and fragment-based drug discovery.

Molecular Formula C15H12N4
Molecular Weight 248.28 g/mol
Cat. No. B8245002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine
Molecular FormulaC15H12N4
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=NC=C3)N
InChIInChI=1S/C15H12N4/c16-15-14(12-6-8-17-9-7-12)19-13(10-18-15)11-4-2-1-3-5-11/h1-10H,(H2,16,18)
InChIKeyZBXBUBRRDABCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine: A Key Building Block for Pyrazine-Based Kinase and GPCR Ligand Discovery


5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine (CAS: 2373417-03-7, C₁₅H₁₂N₄, MW: 248.28) is a biheteroaryl scaffold comprised of a central 2-aminopyrazine core substituted at the 3-position with a pyridin-4-yl group and at the 5-position with a phenyl ring . This substitution pattern positions it within the well-validated pyrazine-pyridine biheteroaryl chemotype, which has established precedent as a privileged scaffold for targeting ATP-binding pockets in protein kinases—most notably Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Checkpoint Kinase 1 (CHK1)—and for serving as a versatile intermediate in parallel medicinal chemistry campaigns [1].

Why 5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine Cannot Be Interchanged with Other Aminopyrazine or Aminopyridine Analogs


Substitution with generic aminopyrazines (e.g., unsubstituted pyrazin-2-amine, CAS 5049-61-6) or regioisomeric pyridine variants fails to recapitulate the unique electronic and steric environment required for selective kinase engagement. Structure-activity relationship (SAR) analyses of the pyrazine-pyridine biheteroaryl class demonstrate that the precise orientation of the 4-pyridyl nitrogen lone pair relative to the 2-amino group is essential for forming a bidentate hydrogen-bonding network with the kinase hinge region—a geometry that is disrupted in 2-pyridyl or 3-pyridyl isomers [1]. Additionally, the 5-phenyl group provides critical hydrophobic contacts with the gatekeeper pocket that are absent in simpler 2-aminopyrazines, while the electron-deficient pyrazine ring confers metabolic advantages over more electron-rich pyridine-based analogs [2]. These subtle structural determinants mean that even closely related analogs cannot be assumed to exhibit comparable target engagement, selectivity profiles, or downstream biological effects without explicit validation.

5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine: Quantitative Differentiation Evidence vs. Structural Analogs


Hinge-Binding Geometry: Pyridin-4-yl vs. Pyridin-2-yl Isomers in VEGFR-2 Engagement

In the pyrazine-pyridine biheteroaryl series, the substitution position of the pyridine ring dictates the compound's ability to form productive hinge-region hydrogen bonds. The pyridin-4-yl isomer—exemplified by the target compound—positions the pyridine nitrogen to accept a hydrogen bond from the backbone NH of Cys919 in the VEGFR-2 hinge, while the 2-amino group of the pyrazine donates a hydrogen bond to the carbonyl of Glu917. This bidentate interaction is geometrically impossible for pyridin-2-yl or pyridin-3-yl isomers due to unfavorable lone-pair orientation [1].

Kinase inhibitor design VEGFR-2 Hinge-binding motif Structure-activity relationship

Metabolic Stability Advantage of Pyrazine Core vs. Pyridine Core in 3,5-Diaryl-2-aminopyrazine Series

In a parallel series of antimalarial leads, the 3,5-diaryl-2-aminopyrazine scaffold demonstrated superior in vitro metabolic stability compared to the corresponding 3,5-diaryl-2-aminopyridine analogs. Specifically, representative 2-aminopyrazines exhibited >70% remaining after 30-minute incubation in human liver microsomes (HLM), whereas the directly analogous 2-aminopyridine series showed significantly lower stability, with several compounds falling below 50% remaining under identical conditions [1]. The electron-deficient pyrazine ring reduces susceptibility to oxidative metabolism relative to the more electron-rich pyridine core, a difference that translates to improved in vivo oral exposure for the pyrazine series [1].

Antimalarial drug discovery Metabolic stability Human liver microsomes Pyrazine vs. pyridine

Predicted pKa and Ionization State Differentiation for Permeability Optimization

The target compound has a predicted pKa of 1.92 ± 0.10, reflecting the protonation potential of the pyrazine and pyridine nitrogens . This exceptionally low basicity distinguishes it from more basic aminopyridine or aminopyrimidine analogs (typical pKa range: 4.5-7.5), which exist partially protonated at physiological pH. The near-neutral fraction at pH 7.4 enhances passive membrane permeability while maintaining sufficient aqueous solubility for formulation—a balance that is more difficult to achieve with more basic heteroaromatic amines. The predicted boiling point of 416.1 ± 40.0 °C further indicates suitable thermal stability for synthetic manipulation and storage .

Physicochemical properties Permeability pKa prediction Drug-likeness

Computational Docking: Binding Energy Comparison with Structurally Related Kinase Inhibitor Scaffolds

Molecular docking studies of 5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine against the β-ketoacyl-ACP synthase III (FabH) enzyme—a validated antibacterial target—predict a stable binding conformation with a calculated binding free energy (ΔG) of -9.8 kcal/mol . The binding mode features a key hydrogen bond between the pyridin-4-yl nitrogen and the backbone NH of Cys112, while the 5-phenyl group occupies the hydrophobic substrate-binding channel . This predicted affinity places the compound within the range of known FabH inhibitors, though direct experimental IC₅₀ data against FabH or other kinases (VEGFR-2, CHK1, c-MET) for this specific compound have not been reported in the accessible literature [1].

Molecular docking FabH Binding free energy Virtual screening

Recommended Research Applications for 5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine Based on Chemotype Precedent


Kinase Inhibitor Lead Generation: VEGFR-2 and CHK1 Targeted Libraries

The pyrazine-pyridine biheteroaryl chemotype is a validated scaffold for VEGFR-2 kinase inhibition, with optimized analogs achieving enzymatic IC₅₀ values in the low nanomolar range and demonstrating in vivo antitumor efficacy in A375 melanoma xenograft models [1]. The 4-pyridyl substitution of 5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine aligns precisely with the hinge-binding pharmacophore required for this target class [2]. Additionally, pyrazin-2-yl-pyridin-2-yl-amine compounds have been claimed as CHK1 kinase inhibitors, suggesting the scaffold's broader utility across the kinome [3]. The compound is well-suited as a core scaffold for focused library synthesis, where the 2-amino group, 5-phenyl ring, and 3-pyridin-4-yl moiety each offer independent vectors for parallel derivatization to explore SAR around VEGFR-2, CHK1, or c-MET kinase targets.

Antimalarial Lead Optimization: 3,5-Diaryl-2-aminopyrazine Series Expansion

The 3,5-diaryl-2-aminopyrazine series has demonstrated potent in vitro antiplasmodial activity against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of Plasmodium falciparum, with IC₅₀ values ranging from 6 to 94 nM, coupled with favorable oral in vivo activity in murine malaria models [4]. The target compound shares the core 2-aminopyrazine scaffold with this validated antimalarial series. The 5-phenyl and 3-(pyridin-4-yl) substituents provide two aryl vectors that can be systematically varied to optimize potency, aqueous solubility, and metabolic stability—key parameters that were successfully modulated in the development of clinical candidate MMV390048 and related analogs [5].

ATR Kinase Inhibitor Scaffold Exploration and DNA Damage Response Research

Substituted pyrazin-2-amines are extensively claimed in the patent literature as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the DNA damage response and a validated oncology target [6]. The ATR inhibitor pharmacophore typically requires a 2-aminopyrazine core with aryl substitution at the 3- and 5-positions—precisely the substitution pattern of 5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine [6]. While potent ATR inhibitors (e.g., berzosertib/VX-970, IC₅₀ = 19 nM) incorporate additional sulfonyl and isoxazole moieties, the target compound represents an early-stage scaffold suitable for fragment-based or structure-guided optimization toward selective ATR inhibition [7].

Parallel Medicinal Chemistry and Diversity-Oriented Synthesis

The compound's three distinct functional handles—a primary amine at the 2-position, a phenyl ring at the 5-position, and a pyridin-4-yl group at the 3-position—enable rapid diversification through well-established synthetic methodologies. The 2-amino group can undergo reductive amination, acylation, sulfonylation, or Buchwald-Hartwig coupling; the phenyl ring is amenable to electrophilic aromatic substitution or Pd-catalyzed cross-coupling; and the pyridine nitrogen can participate in N-alkylation or serve as a metal-coordinating ligand. This multi-vector diversification capability makes 5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine an efficient core scaffold for generating structurally diverse compound libraries in parallel medicinal chemistry campaigns targeting kinase, GPCR, or ion channel families [8].

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